molecular formula C18H20N4O2 B13962454 1-cyclohexyl-2-furan-3-yl-1H-benzoimidazole-5-carboxylic acid hydrazide CAS No. 871930-31-3

1-cyclohexyl-2-furan-3-yl-1H-benzoimidazole-5-carboxylic acid hydrazide

Katalognummer: B13962454
CAS-Nummer: 871930-31-3
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: QLCTXFXRMDIHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be achieved through multicomponent reactions (MCRs). These reactions involve the simultaneous formation of multiple bonds, allowing for the construction of structurally diverse compounds from simple starting materials. One-pot synthesis methods are particularly advantageous as they simplify the purification process and increase efficiency .

A typical synthetic route might involve the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide under catalyst-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial production.

Analyse Chemischer Reaktionen

1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions could modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide can be compared with other similar compounds, such as:

The unique combination of the furan and benzimidazole rings in 1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide may confer distinct properties that are not observed in other similar compounds.

Conclusion

1-Cyclohexyl-2-(furan-3-yl)-1h-benzo[d]imidazole-5-carbohydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological molecules, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

871930-31-3

Molekularformel

C18H20N4O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carbohydrazide

InChI

InChI=1S/C18H20N4O2/c19-21-18(23)12-6-7-16-15(10-12)20-17(13-8-9-24-11-13)22(16)14-4-2-1-3-5-14/h6-11,14H,1-5,19H2,(H,21,23)

InChI-Schlüssel

QLCTXFXRMDIHOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)NN)N=C2C4=COC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.